Comprehensive Technical Guide on 4-Amino-2-chloro-6-fluorobenzoic Acid: Structural Crystallography, Physicochemical Properties, and Synthetic Utility
Comprehensive Technical Guide on 4-Amino-2-chloro-6-fluorobenzoic Acid: Structural Crystallography, Physicochemical Properties, and Synthetic Utility
Executive Summary
As pharmaceutical pipelines increasingly rely on highly functionalized halogenated aromatics to optimize pharmacokinetic profiles, 4-Amino-2-chloro-6-fluorobenzoic acid (CAS 2169228-97-9) has emerged as a critical building block[1]. Featuring a unique combination of electron-withdrawing halogens (chlorine and fluorine) and an electron-donating primary amine, this molecule presents a highly tunable scaffold for drug discovery. This whitepaper provides an in-depth analysis of its molecular weight, crystallographic behavior, and synthetic utility, designed for researchers developing androgen receptor modulators, quinazolinones, and advanced agrochemicals[2].
Molecular Identity & Physicochemical Profiling
The precise arrangement of substituents on the benzene ring dictates the molecule's reactivity and physical properties. The molecular weight of 189.57 g/mol makes it an ideal, low-molecular-weight precursor that adheres strictly to Lipinski’s Rule of Five for downstream drug design[2].
Quantitative Physicochemical Data
Table 1: Fundamental Chemical and Physical Metrics
| Property | Value |
| Chemical Name | 4-Amino-2-chloro-6-fluorobenzoic acid |
| CAS Number | 2169228-97-9 |
| Molecular Formula | C₇H₅ClFNO₂ |
| Molecular Weight | 189.57 g/mol |
| Hydrogen Bond Donors | 3 (–OH, –NH₂) |
| Hydrogen Bond Acceptors | 4 (O, F) |
| Predicted pKa (Carboxylic Acid) | ~2.0 – 3.0 (Highly acidic due to halogen induction) |
Structural Crystallography & Stereochemistry
Understanding the crystal structure of 4-amino-2-chloro-6-fluorobenzoic acid requires analyzing the steric and electronic interplay of its 2,4,6-trisubstitution pattern. Drawing upon high-resolution X-ray diffraction data from its structural analog,[3], we can accurately map its solid-state behavior.
Steric Hindrance and Torsion Dynamics
In unsubstituted benzoic acid, the carboxylate group is coplanar with the aromatic ring, maximizing π -conjugation. However, the di-ortho substitution (2-chloro and 6-fluoro) introduces severe steric clashing. To relieve this strain, the carboxylic acid group is forced to rotate out of the aromatic plane. In the 2-chloro-6-fluoro analog, this torsion angle is precisely 47.83° [3][4].
Causality: This out-of-plane twist disrupts the resonance between the carbonyl group and the aromatic ring. Consequently, the acidity of the carboxyl proton is governed almost entirely by the powerful inductive electron-withdrawing effects (-I) of the adjacent halogens, resulting in a significantly lowered pKa.
Supramolecular Assembly Logic
In the crystalline solid state, the molecule acts as a self-assembling monomer driven by specific hydrogen-bonding motifs:
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Primary Synthon: The molecules form centrosymmetric dimers via strong O-H···O hydrogen bonds between the carboxylic acid groups, creating a classic R22(8) graph-set motif[3][4].
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Secondary Networks: The 4-amino group acts as a dual hydrogen-bond donor. It engages in N-H···F and N-H···O interactions with adjacent dimers, cross-linking them into undulating 2D sheets and ultimately a robust 3D lattice.
Logical relationship of steric effects and hydrogen bonding in the crystal lattice.
Crystallographic Parameters
Table 2: Predicted Solid-State Features based on Isosteric Analogs
| Structural Parameter | Value / Description |
| Crystal System | Monoclinic |
| Carboxylate Torsion Angle | ~47.8° (out of aromatic plane) |
| Aromatic C-C-C Angles | 116.1° to 124.0° (Strain induced by halogens) |
| Primary Intermolecular Bond | O-H···O distance ~2.64 Å |
Synthetic Methodologies & Downstream Applications
4-Amino-2-chloro-6-fluorobenzoic acid is typically synthesized via the complete hydrolysis of[2][5]. Once obtained, the orthogonal reactivity of its functional groups allows for regiospecific derivatization.
Synthetic workflow from nitrile precursor to downstream pharmaceutical scaffolds.
Experimental Protocols for Validation
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating mechanistic causality and real-time quality control checks.
Protocol A: Hydrolysis of 4-Amino-2-chloro-6-fluorobenzonitrile
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Reagent Preparation: Suspend 10 mmol of the nitrile precursor in 25 mL of 6M HCl.
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Causality: The electron-withdrawing halogens deactivate the aromatic ring but simultaneously increase the electrophilicity of the nitrile carbon, making it highly susceptible to nucleophilic attack by water under strongly acidic conditions[2].
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Thermal Activation: Heat the mixture to reflux (100–110°C) for 18 hours.
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Causality: The reaction proceeds via a stable amide intermediate. Overcoming the high activation energy barrier required to hydrolyze this amide into the final carboxylic acid necessitates sustained, high-temperature thermal input[5].
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Reaction Monitoring (Self-Validation): Withdraw 50 µL aliquots every 4 hours, quench in water, extract with ethyl acetate, and analyze via TLC (Hexanes:EtOAc 1:1).
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Validation Check: The complete disappearance of the high-Rf nitrile spot and the emergence of a broad, baseline-adhering acid spot validates total conversion.
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Isoelectric Precipitation: Cool the reaction to 0°C and carefully adjust the pH to 3.0 using 2M NaOH.
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Causality: The target acid has a predicted pKa of ~2.5. Adjusting the pH to 3.0 ensures the carboxylate group is fully protonated (rendering the molecule insoluble in water) while preventing the over-protonation of the weakly basic 4-amino group, which would otherwise form a highly soluble anilinium salt. Filter and dry the resulting precipitate.
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Protocol B: Single-Crystal Growth for X-ray Diffraction
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Solvent System Selection: Dissolve 50 mg of the purified acid in a 1:1 (v/v) mixture of ethanol and water.
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Causality: Utilizing a binary solvent system where the solute is highly soluble in the volatile component (ethanol) and poorly soluble in the non-volatile component (water) allows for precise control over the supersaturation gradient.
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Controlled Nucleation: Place the solution in a loosely capped vial at a stable 20°C, isolated from vibrational disturbances.
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Causality: The slow evaporation of ethanol gradually increases the aqueous fraction. This gently pushes the system into the metastable zone, favoring the nucleation of a few high-quality, defect-free single crystals rather than rapid, amorphous powder precipitation.
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Optical Validation (Self-Validation): Harvest a crystal and inspect it under a polarized light microscope.
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Validation Check: Rotate the microscope stage. Complete, uniform extinction of light every 90 degrees confirms the single-crystal nature (absence of twinning), validating the sample's readiness for X-ray diffractometry.
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References
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Betz, R., & Gerber, T. (2011). "2-Chloro-6-fluorobenzoic acid". Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1329. Available at:[Link]
Sources
- 1. 4-amino-2-chloro-6-fluorobenzoic acid | 2169228-97-9 [sigmaaldrich.com]
- 2. 4-Amino-2-chloro-6-fluorobenzonitrile|CAS 1095188-13-8 [benchchem.com]
- 3. 2-Chloro-6-fluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. 4-Amino-2-chloro-6-fluorobenzonitrile|CAS 1095188-13-8 [benchchem.com]
